molecular formula C15H22BrNO2 B11090006 3-(4-Bromophenyl)-1-morpholino-3-pentanol

3-(4-Bromophenyl)-1-morpholino-3-pentanol

Cat. No.: B11090006
M. Wt: 328.24 g/mol
InChI Key: OSPKPXIIILKVRA-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-morpholino-3-pentanol is an organic compound that features a bromophenyl group, a morpholine ring, and a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-morpholino-3-pentanol typically involves the reaction of 4-bromobenzaldehyde with morpholine and a suitable Grignard reagent. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-morpholino-3-pentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-(4-bromophenyl)-1-morpholino-3-pentanone.

    Reduction: Formation of 3-(phenyl)-1-morpholino-3-pentanol.

    Substitution: Formation of 3-(4-substituted phenyl)-1-morpholino-3-pentanol derivatives.

Scientific Research Applications

3-(4-Bromophenyl)-1-morpholino-3-pentanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-morpholino-3-pentanol involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1-morpholino-3-pentanol
  • 3-(4-Fluorophenyl)-1-morpholino-3-pentanol
  • 3-(4-Methylphenyl)-1-morpholino-3-pentanol

Uniqueness

3-(4-Bromophenyl)-1-morpholino-3-pentanol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This unique feature can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H22BrNO2

Molecular Weight

328.24 g/mol

IUPAC Name

3-(4-bromophenyl)-1-morpholin-4-ylpentan-3-ol

InChI

InChI=1S/C15H22BrNO2/c1-2-15(18,13-3-5-14(16)6-4-13)7-8-17-9-11-19-12-10-17/h3-6,18H,2,7-12H2,1H3

InChI Key

OSPKPXIIILKVRA-UHFFFAOYSA-N

Canonical SMILES

CCC(CCN1CCOCC1)(C2=CC=C(C=C2)Br)O

Origin of Product

United States

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